molecular formula C18H20O5 B4765653 (2-Ethoxyphenyl) 2-(2-ethoxyphenoxy)acetate

(2-Ethoxyphenyl) 2-(2-ethoxyphenoxy)acetate

Cat. No.: B4765653
M. Wt: 316.3 g/mol
InChI Key: HEOMIXAACNMYQK-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl) 2-(2-ethoxyphenoxy)acetate is an organic compound with the molecular formula C18H20O5 It is characterized by the presence of two ethoxy groups attached to phenyl rings, which are connected through an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl) 2-(2-ethoxyphenoxy)acetate typically involves the esterification of 2-ethoxyphenol with 2-(2-ethoxyphenoxy)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl) 2-(2-ethoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-ethoxybenzoic acid, while reduction may produce 2-ethoxyphenol derivatives.

Scientific Research Applications

(2-Ethoxyphenyl) 2-(2-ethoxyphenoxy)acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl) 2-(2-ethoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and phenyl rings play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-ethoxyphenoxy)acetate
  • Methyl (2-ethoxyphenoxy)acetate
  • 2-Ethoxyphenyl acetate

Uniqueness

(2-Ethoxyphenyl) 2-(2-ethoxyphenoxy)acetate is unique due to the presence of two ethoxy groups attached to phenyl rings, which are connected through an acetate linkage. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-ethoxyphenyl) 2-(2-ethoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-3-20-14-9-5-6-10-15(14)22-13-18(19)23-17-12-8-7-11-16(17)21-4-2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOMIXAACNMYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)OC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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